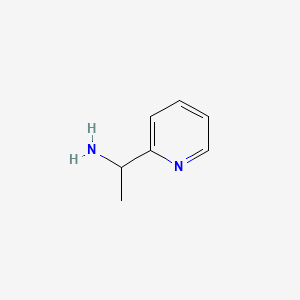

1-Pyridin-2-yl-ethylamine

Description

Fundamental Significance of Pyridine-Ethylamine Architectures in Contemporary Chemistry

Pyridine-ethylamine scaffolds are privileged structures in modern chemistry due to a combination of their electronic properties, coordination capabilities, and biological relevance. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts specific electronic characteristics and acts as a versatile ligand for a wide array of metal ions. nih.govhkbu.edu.hknih.gov The ethylamine (B1201723) side chain introduces a basic nitrogen atom and, in the case of 1-substituted derivatives like 1-Pyridin-2-yl-ethylamine (B1297585), a stereogenic center. This combination is particularly significant in the following areas:

Asymmetric Catalysis: Chiral pyridine-ethylamine derivatives are crucial components in the design of ligands for asymmetric catalysis. nih.govhkbu.edu.hk The nitrogen atoms of the pyridine ring and the ethylamine group can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations. These ligands have been successfully employed in reactions such as transfer hydrogenation, where they form active catalysts with metals like ruthenium. nih.gov The modular nature of the pyridine-ethylamine framework allows for fine-tuning of the steric and electronic properties of the resulting ligands, enabling the optimization of catalytic activity and enantioselectivity. nih.gov

Medicinal Chemistry and Pharmaceutical Development: The pyridine motif is a common feature in numerous FDA-approved drugs and biologically active compounds. nih.govresearchgate.netrsc.org The presence of the pyridine ring can influence a molecule's solubility, basicity, and ability to form hydrogen bonds, which are critical for its pharmacokinetic and pharmacodynamic properties. rsc.org Consequently, this compound serves as a valuable building block for the synthesis of novel pharmaceutical agents, particularly those targeting the central nervous system. chemicalbook.com

Coordination Chemistry: The bidentate nature of pyridine-ethylamine ligands makes them excellent candidates for the formation of stable complexes with a variety of transition metals. The resulting coordination compounds are of interest not only for their catalytic applications but also for their potential in materials science and as models for biological systems. google.com

Historical Trajectories and Milestones in this compound Research

A significant milestone in the research of this compound has been the development of methods for its chiral resolution. Since many of its applications, particularly in asymmetric catalysis, rely on the use of a single enantiomer, the separation of the racemic mixture into its (R) and (S) forms is crucial. A notable advancement in this area is a novel chiral resolution method involving the sequential conversion of racemic this compound into diastereomeric zinc complexes, which can then be separated by fractional crystallization. google.comacs.org This method has been shown to produce both (R)- and (S)-1-Pyridin-2-yl-ethylamine with high enantiomeric excess. acs.org

The evolution of research on this compound has seen a shift from fundamental synthesis and characterization to its application as a sophisticated building block in more complex chemical systems. Early studies likely focused on its basic properties and reactivity, while more recent research has concentrated on leveraging its chiral nature for advanced applications.

Delineation of Key Research Themes and Future Perspectives

Current research involving this compound is primarily focused on several key themes:

Development of Chiral Ligands and Catalysts: A major area of investigation is the incorporation of this compound into multidentate ligands for asymmetric catalysis. For instance, it has been used as a chiral building block for the synthesis of tridentate ligands that, in combination with ruthenium, catalyze the enantioselective transfer hydrogenation of ketones. nih.govmdpi.com Research in this area continues to explore new ligand architectures to improve catalytic efficiency and expand the scope of applicable reactions.

Organocatalysis: Beyond its use in metal-based catalysis, chiral derivatives of this compound are being explored as organocatalysts. For example, thioureas derived from (S)-1-(2-pyridyl)ethylamine have been synthesized and tested as catalysts in asymmetric aldol (B89426) condensations and the addition of diethylzinc (B1219324) to aldehydes. hkbu.edu.hkacs.org

Synthesis of Bioactive Molecules: The compound remains a key intermediate in the synthesis of potential pharmaceuticals. chemicalbook.comacs.org Its ability to introduce a chiral pyridyl-containing moiety is of significant interest to medicinal chemists.

Future Perspectives: The future of this compound research appears bright, with several promising directions:

Design of Novel Catalytic Systems: There is ongoing interest in designing more sophisticated and highly efficient catalysts based on this scaffold. This includes the development of new ligands with tunable electronic and steric properties to achieve higher levels of stereocontrol in a broader range of chemical transformations. chemicalbook.comchemicalbook.com The exploration of its complexes with a wider variety of metals could also lead to novel catalytic activities.

Expansion of Applications in Materials Science: The coordination properties of this compound and its derivatives could be further exploited in the development of new materials with interesting optical, electronic, or magnetic properties.

Green Chemistry Approaches: Future research will likely focus on developing more sustainable synthetic routes to this compound and its derivatives, as well as employing its catalytic applications in environmentally benign chemical processes.

The continued exploration of this versatile compound is expected to lead to further advancements in asymmetric synthesis, medicinal chemistry, and materials science.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 42088-91-5 | researchgate.net |

| Molecular Formula | C₇H₁₀N₂ | nih.govresearchgate.net |

| Molecular Weight | 122.17 g/mol | nih.govresearchgate.net |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 193-196 °C |

Table 2: Selected Applications of this compound in Catalysis

| Application | Catalyst System | Reaction Type | Reference |

| Enantioselective Transfer Hydrogenation | Ruthenium complex with a tridentate ligand derived from this compound | Hydrogenation of acetophenone (B1666503) | nih.govmdpi.com |

| Asymmetric Aldol Condensation | Thiourea (B124793) derivative of (S)-1-(2-pyridyl)ethylamine | Aldol condensation | hkbu.edu.hkacs.org |

| Asymmetric Addition of Diethylzinc | Thiourea derivative of (S)-1-(2-pyridyl)ethylamine | Addition to benzaldehyde (B42025) | hkbu.edu.hkacs.org |

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6(8)7-4-2-3-5-9-7/h2-6H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNHLCRMUIGNBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90962269 | |

| Record name | 1-(2-Pyridinyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42088-91-5 | |

| Record name | 1-(2-Pyridinyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Pyridin 2 Yl Ethylamine

Comprehensive Analysis of Established Synthetic Pathways

The preparation of 1-Pyridin-2-yl-ethylamine (B1297585) can be achieved through various synthetic routes, with reductive amination of 2-Acetylpyridine (B122185) being a prominent method.

Reductive Amination Routes (e.g., from 2-Acetylpyridine)

A common and direct method for synthesizing this compound is the reductive amination of 2-Acetylpyridine. chemicalbook.com This one-pot reaction typically involves the treatment of 2-Acetylpyridine with an amine source, such as hydroxylamine (B1172632) hydrochloride, in the presence of a reducing agent. chemicalbook.com

One specific protocol involves dissolving 2-Acetylpyridine and hydroxylamine hydrochloride in methanol, followed by the addition of potassium carbonate. After stirring, the resulting mixture is treated with zinc powder and ammonium (B1175870) chloride to facilitate the reduction to the desired amine. chemicalbook.com This process has been reported to yield approximately 90% of 2-(1-aminoethyl) pyridine (B92270). chemicalbook.com

A highly efficient direct asymmetric reductive amination (DARA) of 2-acetyl-6-substituted pyridines has also been developed. acs.orgacs.org This method utilizes a commercially available chiral catalyst, Ru(OAc)2{(S)-binap}, with ammonium trifluoroacetate (B77799) as the nitrogen source under hydrogen pressure. acs.orgacs.org This approach has demonstrated excellent enantioselectivity, achieving between 94.6% and over 99.9% enantiomeric excess (ee), and high yields for a variety of chiral primary amines. acs.org

The following table summarizes the key aspects of these reductive amination routes.

| Starting Material | Reagents | Catalyst | Conditions | Yield | Enantiomeric Excess (ee) |

| 2-Acetylpyridine | Hydroxylamine hydrochloride, Potassium carbonate, Zinc powder, Ammonium chloride | None | Room temperature | 90% | Racemic |

| 2-Acetyl-6-substituted pyridines | Ammonium trifluoroacetate, H₂ | Ru(OAc)₂{(S)-binap} | 0.8 MPa H₂ pressure | Good to excellent | 94.6% to >99.9% |

Alternative Chemical Synthesis Strategies

Beyond reductive amination, other strategies have been explored for the synthesis of this compound. One such method involves the stereospecific substitution of (S)-1-(2-pyridinyl)ethyl methanesulfonate (B1217627) with sodium azide (B81097) to produce (R)-1-(2-pyridinyl)ethyl azide with complete inversion of the chiral center. Subsequent reduction of the azide yields the corresponding (R)-amine in good yield. researchgate.net This two-step process provides a reliable route to the enantiomerically pure amine.

Another approach involves the reduction of enantiopure N-tert-butanesulfinyl ketimines derived from pyridyl ketones. researchgate.net This method has been shown to produce the corresponding N-tert-butanesulfinyl amines with high yields and diastereoselectivities. researchgate.net The N-tert-butanesulfinyl group can then be removed to afford the free amine. The diastereoselectivity of the reduction is dependent on the reducing agent and reaction conditions. researchgate.net

Enantioselective Synthesis and Chiral Resolution of this compound

The biological activity of this compound is often stereospecific, making the synthesis of enantiomerically pure forms crucial. This has led to the development of various enantioselective synthesis and chiral resolution techniques.

Diastereoselective Synthesis Approaches

Diastereoselective synthesis offers a powerful method for obtaining specific stereoisomers of this compound. One notable approach is the diastereoselective reduction of enantiopure N-tert-butanesulfinyl ketimines. researchgate.net By using a chiral auxiliary, the reduction of the imine can be directed to favor the formation of one diastereomer over the other. The choice of hydride transfer reagent significantly influences the diastereomeric excess (de), with reports of up to 94% de for certain substrates. researchgate.net

Chiral Resolution via Fractional Crystallization and Derivative Formation

Classical resolution methods remain a cornerstone for obtaining enantiopure this compound.

The table below highlights the effectiveness of different chiral resolution strategies.

| Resolution Method | Resolving Agent/Derivative | Enantiomer Obtained | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Overall Yield |

| Classical Resolution | (+)-Tartaric acid | (S)-PEA | 99% ee | ~9.5% |

| Derivative Formation | Lasalocid | (R)-PEA | 78% ee | 37% |

| Enzyme Catalyzed Enantioselective Aminolysis | - | (R)- and (S)-PEA | 90% and 91% ee | 50% conversion |

| Diastereomeric Schiff Base-Zinc Complex | (+)-Camphor and ZnCl₂ | (S)- and (R)-PEA | >98% de | ~60% |

Stereospecific Functionalization Techniques

Stereospecific functionalization allows for the conversion of an enantiomerically pure precursor into the desired amine while retaining or inverting the stereochemistry at the chiral center. A key example is the reaction of enantiomerically pure (R)- or (S)-1-(2-pyridinyl)ethyl methanesulfonate with various nucleophiles. researchgate.net This SN2 reaction proceeds with complete inversion of configuration, enabling the synthesis of a wide range of N-substituted (S)- or (R)-1-(2-pyridinyl)ethylamines. researchgate.net This method has been successfully applied to the preparation of optically pure triamine ligands. researchgate.net

Innovations in Sustainable and Efficient Synthetic Protocols

The synthesis of chiral amines, particularly those incorporating a pyridine moiety like this compound, is a focal point of modern organic chemistry due to their significance as building blocks for pharmaceuticals and as ligands in catalysis. Recent advancements have prioritized the development of sustainable and efficient synthetic methods that offer high selectivity, reduce waste, and utilize milder reaction conditions. These innovations include chemo-divergent strategies and catalytic asymmetric routes, which provide powerful tools for accessing structurally diverse and enantiomerically pure compounds.

Chemo-divergent Synthesis Methodologies

Chemo-divergent synthesis represents an advanced and efficient strategy in organic chemistry, enabling the generation of multiple, structurally distinct products from a single set of starting materials simply by tuning the reaction conditions. rsc.orgbeilstein-journals.org This approach is highly valued from a green chemistry perspective as it maximizes molecular diversity from common precursors, enhancing atom and step economy. rsc.org

A notable example of this methodology in pyridine chemistry is the divergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from the same starting materials: α-bromoketones and 2-aminopyridine (B139424). rsc.orgrsc.orgnih.gov The reaction's outcome is controlled by the specific catalytic system and solvent employed.

Synthesis of N-(pyridin-2-yl)amides: When the reaction between an α-bromoketone and 2-aminopyridine is conducted in toluene (B28343) with iodine (I₂) and tert-butyl hydroperoxide (TBHP) as the catalytic system, a C-C bond cleavage is promoted, yielding N-(pyridin-2-yl)amides. This process is metal-free and proceeds under mild conditions. rsc.orgnih.gov

Synthesis of 3-bromoimidazo[1,2-a]pyridines: Conversely, if the same starting materials are reacted in ethyl acetate (B1210297) with only TBHP, the reaction pathway shifts to a one-pot tandem cyclization and bromination, affording 3-bromoimidazo[1,2-a]pyridines. rsc.orgnih.gov

The proposed mechanism for this divergence begins with the formation of a shared pyridinium (B92312) salt intermediate. rsc.org The subsequent pathway is dictated by the reagents present. In the amide-forming protocol (Protocol A), the I₂/TBHP system generates a t-BuO• radical that attacks the intermediate, leading to C-C bond cleavage and formation of the amide. rsc.org In the imidazopyridine-forming protocol (Protocol B), TBHP oxidizes the released hydrogen bromide to bromine, which then promotes an electrophilic bromination following the initial cyclization. rsc.org This strategic control over reaction pathways exemplifies a sophisticated and sustainable approach to synthesizing valuable pyridine-containing scaffolds.

Catalytic Asymmetric Synthetic Routes

Direct Asymmetric Reductive Amination (DARA)

A highly efficient method for synthesizing chiral primary 1-(pyridin-2-yl)ethan-1-amines is the direct asymmetric reductive amination (DARA) of 2-acetylpyridines. acs.org This process utilizes an ammonium salt as the nitrogen source and molecular hydrogen as the reductant, catalyzed by a chiral transition metal complex. A particularly successful system employs a ruthenium catalyst, Ru(OAc)₂{(S)-binap}, which demonstrates excellent enantioselectivity and high conversion rates for a variety of 2-acetyl-6-substituted pyridines. acs.orgresearchgate.net The reaction proceeds under relatively low hydrogen pressure (0.8 MPa), presenting an attractive and direct route to these valuable chiral amines from readily available ketones. acs.org

| Entry | Substrate (R group) | Catalyst | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | H | Ru(OAc)₂{(S)-binap} | (S)-1-(pyridin-2-yl)ethan-1-amine | >99 | 99.2 |

| 2 | 6-Me | Ru(OAc)₂{(S)-binap} | (S)-1-(6-methylpyridin-2-yl)ethan-1-amine | >99 | >99.9 |

| 3 | 6-Cl | Ru(OAc)₂{(S)-binap} | (S)-1-(6-chloropyridin-2-yl)ethan-1-amine | >99 | >99.9 |

| 4 | 6-Br | Ru(OAc)₂{(S)-binap} | (S)-1-(6-bromopyridin-2-yl)ethan-1-amine | >99 | >99.9 |

Table 1: Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Data sourced from Organic Letters. acs.org

Diastereoselective Reduction of N-Sulfinyl Ketimines

Another robust strategy for the asymmetric synthesis of this compound involves the diastereoselective reduction of enantiopure N-p-toluenesulfinyl ketimines. unito.it This method relies on a chiral auxiliary, the N-p-toluenesulfinyl group, to direct the stereochemical outcome of a hydride reduction.

The synthesis begins with the condensation of a 2-pyridyl ketone with (S)-p-toluenesulfinamide to form the corresponding N-sulfinyl imine. unito.it The subsequent reduction of the C=N bond with a hydride reducing agent, such as L-Selectride, proceeds with high diastereoselectivity. The choice of the reducing agent and reaction conditions is critical for maximizing the diastereomeric ratio. This approach yields N-p-toluenesulfinyl amines, from which the chiral auxiliary can be cleaved to afford the desired primary amine. unito.it

| Entry | Substrate (R group) | Reducing Agent | Solvent | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | H | L-Selectride | THF | 74:26 | 77 |

| 2 | Me | L-Selectride | THF | 98:2 | 87 |

| 3 | Ph | L-Selectride | THF | >99:1 | 75 |

| 4 | 6-Br | L-Selectride | THF | >99:1 | 85 |

Table 2: Diastereoselective Reduction of (S_S)-N-(1-(pyridin-2-yl)ethylidene)-4-methylbenzenesulfinamide derivatives. Data sourced from Tetrahedron: Asymmetry. unito.it

These catalytic asymmetric methods highlight the significant progress made in producing enantiopure this compound and its derivatives efficiently and sustainably, paving the way for their broader application in chemical synthesis. acs.orgacs.org

Elucidation of Chemical Reactivity and Mechanistic Pathways

Oxidative Transformations of 1-Pyridin-2-yl-ethylamine (B1297585)

The ethylamine (B1201723) moiety of this compound and its derivatives can undergo oxidative transformations, particularly when coordinated to a metal center. Electrochemical studies on a related ruthenium(II) complex, Ru(bpy)₂(mpea)²⁺ (where mpea is 1-methyl-1-pyridin-2-yl-ethylamine), demonstrate the susceptibility of the amine group to oxidation. nih.gov This complex undergoes sequential one-electron oxidations. The initial oxidation leads to an amidoruthenium(III) intermediate. nih.gov Depending on the pH of the solution, a subsequent oxidation can yield either an amidoruthenium(IV) or an imidoruthenium(IV) complex. nih.gov At higher potentials, these species are irreversibly oxidized to a nitrosoruthenium(II) complex. nih.gov

The proposed mechanism for this transformation involves an imidoruthenium(V) intermediate, which is then attacked by water to form a Ru(II)-bound hydroxylamine (B1172632) radical. This radical is readily oxidized and deprotonated to produce the final nitroso complex. nih.gov While this research focuses on a metal-coordinated derivative, it highlights the inherent redox activity of the amine group within the pyridinylethylamine scaffold.

In biological systems, related structures like 2-phenylethylamine are enzymatically oxidized by monoamine oxidase B to form an intermediate aldehyde (phenylacetaldehyde), which is then further oxidized to the corresponding carboxylic acid (phenylacetic acid) by enzymes such as aldehyde dehydrogenase. nih.govresearchgate.net This suggests that under specific enzymatic conditions, the ethylamine side chain of this compound could potentially be metabolized through a similar pathway.

Reductive Transformations of this compound

Reductive transformations are primarily associated with the synthesis of this compound from precursors containing carbonyl or imine functionalities. A key synthetic route involves the asymmetric reduction of pyridyl ketoximes. For instance, (S)-1-(2-Pyridyl)ethylamine can be synthesized from (E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime through an asymmetric reduction using a chiral spiroborate catalyst. The efficiency and stereoselectivity of this reduction are highly dependent on the reaction conditions, including the choice of solvent and the amount of catalyst used.

| Substrate | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 4-acetylpyridine O-benzyl oxime | 5 equiv. BH₃-THF | Dioxane | 0 | 96 | Low | 99 |

| 3-pyridyl oxime ether | 30% | Dioxane | 10 | 48 | 84 | >98 |

| 2-pyridyl oxime benzyl (B1604629) ether | 1.0 equiv. | Dioxane | 10 | - | Moderate | 60 |

Table 1: Asymmetric reduction of various pyridyl oxime ethers to the corresponding amines, highlighting the influence of reaction conditions on yield and enantioselectivity.

Nucleophilic Substitution and Derivatization Reactions

The primary amine group in this compound is strongly nucleophilic, enabling it to readily participate in substitution and derivatization reactions. A prominent example is its reaction with isothiocyanates to form chiral thiourea (B124793) derivatives. mdpi.comresearchgate.net This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon atom of the isothiocyanate group. mdpi.comresearchgate.net

This derivatization has been utilized to synthesize a variety of optically active thioureas by reacting (S)-1-(2-pyridyl)-ethylamine with different achiral or optically active isothiocyanates. mdpi.comresearchgate.net These reactions are typically performed in diethyl ether at 0 °C and produce the desired thiourea products in good to excellent yields following purification. mdpi.com

| Isothiocyanate Reactant | Resulting Thiourea Product | Yield (%) |

| Phenylisothiocyanate | (S)-1-phenyl-3-(1-(pyridin-2-yl)ethyl)thiourea | 92.1 |

| 3,5-bis(trifluoromethyl)phenyl isothiocyanate | (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(1-(pyridin-2-yl)ethyl)thiourea | 85.2 |

| Naphthyl-1-isothiocyanate | (S)-1-(naphthalen-1-yl)-3-(1-(pyridin-2-yl)ethyl)thiourea | 82.1 |

| (S)-1-phenylethyl isothiocyanate | 1-((S)-1-phenylethyl)-3-((S)-1-(pyridin-2-yl)ethyl)thiourea | 77.2 |

| (S)-1-(naphthalen-1-yl)ethyl isothiocyanate | 1-((S)-1-(naphthalen-1-yl)ethyl)-3-((S)-1-(pyridin-2-yl)ethyl)thiourea | 88.9 |

| (S)-sec-butyl isothiocyanate | 1-((S)-sec-butyl)-3-((S)-1-(pyridin-2-yl)ethyl)thiourea | 90.1 |

Table 2: Synthesis of various chiral thioureas from (S)-1-(2-pyridyl)-ethylamine and corresponding isothiocyanates, with reported yields. mdpi.com

The pyridine (B92270) ring itself can undergo nucleophilic aromatic substitution, typically requiring harsh conditions or activation by electron-withdrawing groups, as the ring is electron-rich. researchgate.net

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms by which this compound reacts is crucial for optimizing reaction conditions and designing new synthetic routes.

The formation of thiourea from an amine and an isothiocyanate is a well-established example of a nucleophilic addition reaction. researchgate.netorganic-chemistry.orgnih.gov The mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine of this compound acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate (R-N=C=S). This forms a C-N bond and breaks the C=S pi bond, pushing electron density onto the sulfur atom and creating a zwitterionic intermediate.

Proton Transfer: A proton is transferred from the newly bonded, positively charged nitrogen atom to the negatively charged nitrogen of the original isothiocyanate moiety. This step can occur intermolecularly or be mediated by solvent molecules, resulting in the final, neutral thiourea product.

This straightforward mechanism accounts for the high yields and generally mild conditions required for these reactions. mdpi.com

Modern analytical techniques are essential for probing reaction mechanisms and identifying transient intermediates that are not directly observable.

Spectroscopic Elucidation: Spectroscopic methods are vital for structural confirmation of reaction products and, in some cases, for detecting intermediates. In the synthesis of thiourea derivatives of (S)-1-(2-pyridyl)-ethylamine, techniques such as ¹H NMR, ¹³C NMR, and ¹⁹F NMR, along with High-Resolution Mass Spectrometry (HRMS), have been used to definitively characterize the final products, confirming their proposed structures. mdpi.com While direct spectroscopic evidence for the zwitterionic intermediate in thiourea formation is scarce due to its transient nature, techniques like electrospray ionization mass spectrometry (ESI-MS) have proven effective in detecting reaction intermediates in other catalytic cycles.

Computational Elucidation: Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms, calculating the energies of transition states and intermediates, and providing insights where experimental data is difficult to obtain. acs.orgrsc.orgfigshare.comrsc.org For instance, DFT calculations have been used to assess the mechanisms of nucleophilic substitution on pyridine and other unsaturated carbon centers. rsc.orgresearchgate.netrsc.org Such studies can elucidate the nature of the transition state's orbitals and predict reaction energy barriers. rsc.org Computational models have also been applied to understand the interaction of CO₂ with various amines and the guanidine-catalyzed ring-opening of carbonates by amines, highlighting how different reaction pathways can be favored depending on the amine's structure. acs.orgrsc.org In the context of the redox transformations of the related Ru(bpy)₂(mpea)²⁺ complex, b3lyp computations were used to support the proposed mechanism involving an imidoruthenium(V) intermediate. nih.gov These examples underscore the potential of computational chemistry to provide a detailed, atomistic understanding of the reaction pathways available to this compound.

Coordination Chemistry and Ligand Design Principles

1-Pyridin-2-yl-ethylamine (B1297585) as a Versatile Chelating Ligand

This compound is a bidentate ligand, meaning it can bind to a central metal atom through two of its donor atoms. In this case, the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the ethylamine (B1201723) group can both coordinate to a metal center, forming a stable five-membered chelate ring. This chelation enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. The versatility of this compound as a ligand stems from its ability to form complexes with a wide range of transition metals, leading to diverse structures and applications.

The coordination of this compound and its derivatives to metal centers results in a remarkable structural diversity of the resulting complexes. The geometry of these complexes is influenced by several factors, including the nature of the metal ion, its oxidation state, the presence of other ligands, and the steric and electronic properties of the this compound ligand itself.

For instance, Schiff base ligands derived from this compound can form dinuclear complexes with transition metals like manganese(II), iron(II), cobalt(II), nickel(II), copper(II), and zinc(II). journalirjpac.com In these complexes, each metal ion is typically coordinated to a tridentate arm of the hexadentate Schiff base ligand, resulting in octahedral geometries. journalirjpac.com The formation of such dinuclear structures highlights the ligand's ability to bridge two metal centers. journalirjpac.com

Furthermore, the flexibility of the ethylamine backbone allows for the formation of various coordination polyhedra. Depending on the metal and other coordinating species, geometries such as tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral are observed. researchgate.netrsc.org For example, with zinc(II), a Schiff base derivative of this compound can form a complex with a geometry intermediate between trigonal bipyramidal and square pyramidal for one zinc ion and a distorted tetrahedral geometry for a second zinc ion within the same crystal structure. rsc.org This demonstrates the ligand's adaptability to different coordination preferences of the metal ion.

The presence of a chiral center at the carbon atom of the ethylamine group in this compound introduces stereochemical considerations into its coordination chemistry. The ligand can exist as two enantiomers, (R)-1-pyridin-2-yl-ethylamine and (S)-1-pyridin-2-yl-ethylamine. nih.gov The use of enantiomerically pure forms of the ligand can lead to the formation of chiral metal complexes with specific stereoconfigurations. researchgate.netresearchgate.net

The stereochemistry of the coordinated ligand can have a significant impact on the properties and reactivity of the resulting metal complex. researchgate.net For instance, in asymmetric catalysis, the chirality of the ligand can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. researchgate.net A series of optically active tridentate ligands have been synthesized from enantiomerically pure (S)- and (R)-1-(pyridin-2-yl)ethylamine. researchgate.net

When two or more of these chiral ligands coordinate to a single metal center, multiple diastereomers can be formed. For example, the reaction of a metal precursor with a racemic mixture of the ligand can result in the formation of both meso and racemic isomers of the complex. acs.org The relative stability and formation of these isomers can be influenced by factors such as the solvent and the presence of other ligands. acs.org The specific arrangement of the chiral ligands around the metal center, often described using Δ and Λ notation for octahedral complexes, is a key aspect of their stereochemistry. researchgate.net

The stereospecificity of reactions involving the chiral center of this compound has been demonstrated. For example, nucleophilic substitution reactions at the ethylamine's chiral carbon can proceed with a high degree of stereochemical control, allowing for the synthesis of new chiral ligands with predictable configurations. researchgate.net This control is crucial for the rational design of chiral catalysts and other functional coordination compounds.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure, composition, and properties.

Ruthenium complexes incorporating this compound and related ligands have been extensively studied due to their interesting electrochemical and photochemical properties. These complexes are often synthesized by reacting a ruthenium precursor, such as [Ru(CO)₂Cl₂]n or Ru(bpy)₂Cl₂, with the desired ligand. researchgate.netresearchgate.net

The coordination of this compound to ruthenium(II) results in complexes that can undergo reversible one-electron oxidation processes. acs.orgresearchgate.net The potential at which this oxidation occurs is influenced by the nature of the other ligands in the coordination sphere. For example, the Ru(II)/Ru(III) redox couple for a bis(2,2'-bipyridine) complex of 1-methyl-1-pyridin-2-yl-ethylamine is observed at +1.086 V versus NHE. researchgate.net The presence of electron-withdrawing groups on the ligands generally makes the oxidation more difficult, shifting the redox potential to more positive values. rsc.org

The redox behavior of these ruthenium complexes can be further complicated by proton-coupled electron transfer processes. researchgate.net For instance, the oxidation of an amineruthenium(II) complex can lead to the formation of an amidoruthenium(III) intermediate, which can be further oxidized to an amidoruthenium(IV) or imidoruthenium(IV) species depending on the pH of the solution. researchgate.net At higher potentials, irreversible oxidation can occur, leading to the formation of nitrosoruthenium(II) complexes. researchgate.net

The electronic spectra of these ruthenium complexes are characterized by metal-to-ligand charge transfer (MLCT) bands in the visible region, which are responsible for their often intense colors. acs.orgnih.gov The energy of these MLCT bands can be tuned by modifying the ligands, which in turn affects the photophysical properties of the complexes. osti.gov

Table 1: Redox Potentials of Selected Ruthenium Complexes

| Complex | Redox Couple | Potential (V vs. reference) | Reference |

| [Ru(bpy)₂(mpea)]²⁺ | Ru(II)/Ru(III) | +1.086 vs. NHE | researchgate.net |

| [Ru(dipa)₂]²⁺ (meso and rac isomers) | Ru(II)/Ru(III) | +0.933 vs. Ag/AgCl | acs.org |

| Ru(H₂dcbpy)(CO)₂Cl₂ | Ru(II)/Ru(III) | +1.62 vs. Ag⁺/Ag | rsc.org |

| Ru(H₂dcbpy)₂Cl₂ | Ru(II)/Ru(III) | +0.15 vs. Ag⁺/Ag | rsc.org |

bpy = 2,2'-bipyridine; mpea = 1-methyl-1-pyridin-2-yl-ethylamine; dipa = di-2-pyridylmethanamine; H₂dcbpy = 2,2'-bipyridine-4,4'-dicarboxylic acid.

Zinc(II) complexes with ligands derived from this compound have been synthesized and characterized, revealing a variety of coordination geometries and potential applications. researchgate.netmdpi.comresearchgate.net Zinc(II), having a d¹⁰ electron configuration, is redox-inactive but forms complexes with diverse structures, including tetrahedral, square pyramidal, and octahedral geometries. researchgate.net

Schiff base ligands derived from the condensation of this compound with aldehydes or ketones are commonly used to create zinc complexes. For example, the reaction of (2-piperidin-1-ylethyl)-(1-pyridin-2-ylethylidene)amine with zinc iodide or zinc thiocyanate (B1210189) yields five-coordinate zinc(II) complexes with distorted square-pyramidal geometries. researchgate.net The flexibility of the ligand allows it to accommodate different coordination numbers and geometries depending on the counter-ion and solvent used. researchgate.netresearchgate.net

The synthesis of these zinc complexes often involves a one-pot reaction where the ligand is formed in situ followed by coordination to the zinc(II) salt. rsc.org The resulting complexes are typically characterized by single-crystal X-ray diffraction to determine their solid-state structure, and by spectroscopic techniques such as NMR and ESI-MS to confirm their identity in solution. rsc.org

Some zinc complexes of this compound derivatives have been investigated for their biological activity. For instance, certain Schiff base zinc(II) complexes have shown the ability to interact with DNA, suggesting potential applications as anticancer agents. mdpi.com The mode of interaction can be electrostatic with the phosphate (B84403) backbone or through intercalation between the base pairs. mdpi.com Additionally, some zinc complexes have been explored as emitters for blue organic light-emitting diodes (OLEDs). acs.org

Table 2: Selected Zinc Complexes and their Properties

| Ligand | Complex Formula | Coordination Geometry | Potential Application | Reference |

| (2-piperidin-1-ylethyl)-(1-pyridin-2-ylethylidene)amine | [ZnI₂L] | Distorted square-pyramidal | Urease inhibition | researchgate.net |

| (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine | [ZnLHCl₂][Zn₂LCl₅]·2H₂O | Trigonal bipyramidal/square pyramidal and distorted tetrahedral | Not specified | rsc.org |

| 2-[N-(1H-benzimidazol-2-ylmethyl)ethanimidoyl]aniline | Not specified | Not specified | Anticancer | mdpi.com |

Cadmium(II), like zinc(II), is a d¹⁰ metal ion and its complexes are primarily of interest for their structural diversity. Cadmium complexes with ligands derived from this compound have been synthesized and structurally characterized. rsc.orgacs.orgacs.org

For instance, a polymeric cadmium(II) complex has been prepared using the ligand (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine, where the cadmium ion exhibits a distorted octahedral environment. rsc.org In this complex, the ligand and thiocyanate co-ligands bridge adjacent cadmium centers to form a one-dimensional coordination polymer. rsc.org

The synthesis of cadmium complexes often follows similar procedures to those used for zinc complexes, involving the reaction of a cadmium salt with the pre-formed or in situ generated ligand. researchgate.netnih.gov The resulting complexes can be mononuclear, dinuclear, or polymeric, depending on the ligand's denticity, the counter-ions, and the reaction conditions. acs.orgacs.org For example, sterically hindered NNN-donor ligands derived from a related pyridine-amine scaffold have been used to create dinuclear cadmium(II) complexes with bridging azide (B81097) ligands. acs.org

The photoluminescence properties of some cadmium complexes have also been investigated. acs.org The coordination of the ligand to the cadmium center can enhance the fluorescence intensity compared to the free ligand, which is attributed to the increased rigidity of the molecule upon complexation. acs.org

Table 3: Selected Cadmium Complexes

| Ligand | Complex Formula | Coordination Geometry | Structural Motif | Reference |

| (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine | [CdL(SCN)₂(CH₃OH)]n | Distorted octahedral | 1D Polymer | rsc.org |

| 2-methylquinolyl-2(ethyl-2-pyridyl)-methylamine | [Cd₂(Meepmqa)₂(µ₁,₃-N₃)₂(N₃)₂] | Not specified | Dinuclear | acs.org |

| (E)-N¹,N¹-dimethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine | [LTHCd(μ-Cl)Cl]n | Distorted square pyramidal | Not specified | acs.org |

Other Transition Metal Complexes

The versatility of this compound as a ligand extends to a wide range of transition metals, leading to the formation of complexes with interesting structural and magnetic properties.

Manganese (II) Complexes:

The reaction of N-(3-methoxypropyl)-N-(pyridin-2-ylmethyl)amine (a derivative of this compound) with manganese(II) chloride results in the formation of a one-dimensional zigzag chain of [Mn(μ-Cl)2(mppma)]n. researchgate.net In this complex, the ligand acts in a bidentate fashion, coordinating to the Mn(II) ion through its two nitrogen atoms. The individual [MnCl2(mppma)] units are linked by double chloride bridges, creating a polymeric structure. researchgate.net Magnetic susceptibility measurements on this compound indicate a weak antiferromagnetic coupling between the Mn(II) centers. researchgate.net

In a different approach, the use of clickable ligands that mimic the 2-His-1-carboxylate facial chelation motif found in manganese-dependent dioxygenases has led to the synthesis of dinuclear manganese(II) complexes. rsc.org These ligands, such as N,N′-bis((pyridin-2-yl)methyl)prop-2-yn-1-amine, coordinate to two Mn(II) centers, which are bridged by halide or azide ions. rsc.org Magnetic studies of these complexes have revealed that the nature of the bridging ligand significantly influences the magnetic exchange between the metal centers, with a μ-Br bridge leading to weak ferromagnetic coupling and a μ-Cl bridge resulting in weak antiferromagnetic coupling. rsc.org

Iron (II) Complexes:

Iron(II) complexes with ligands similar to this compound, such as dipyridyl-N-alkylamines, have been shown to exhibit spin crossover (SCO) behavior. beilstein-journals.org For instance, the complex [Fe(dpea)2(NCS)2], where dpea is 2,2'-dipyridyl-N-ethylamine, displays a complete high-spin (HS) to low-spin (LS) transition. beilstein-journals.org The transition temperature is sensitive to the nature of the alkyl substituent on the amine nitrogen. beilstein-journals.org The gradual nature of the spin crossover in these discrete molecular structures is attributed to the absence of significant intermolecular interactions. beilstein-journals.org The linearity of the Fe–N–C angle of the thiocyanate ligand has been suggested to play a role in the observed transition temperatures. beilstein-journals.org

Ruthenium (II) Complexes:

The coordination chemistry of ruthenium with this compound and its derivatives has been explored in the context of developing photochemically active compounds. For example, the complex Ru(bpy)2(mpea)2+ (where mpea is 1-methyl-1-pyridin-2-yl-ethylamine) has been synthesized and its electrochemical properties investigated. researchgate.net This complex undergoes sequential one-electron oxidations, leading to the formation of amido- and imidoruthenium(IV) species, with the specific product depending on the pH of the solution. researchgate.net

Furthermore, ruthenium(II) complexes containing two nitrile ligands and a tetradentate amine ligand have been shown to be effective photocaging groups for nitriles. acs.org Upon irradiation with light, these complexes release the coordinated nitrile molecules. The electronic absorption spectra of these complexes are characterized by maxima in the near-UV region. acs.org

Zinc (II) Complexes:

Zinc(II) forms a variety of complexes with this compound and its derivatives. The reaction of (2-piperidin-1-ylethyl)-(1-pyridin-2-ylethylidene)amine, a Schiff base derived from this compound, with zinc iodide or zinc thiocyanate yields five-coordinate zinc(II) complexes with distorted square-pyramidal geometries. researchgate.net In these complexes, the Schiff base acts as a tridentate ligand. researchgate.net

A novel zinc(II) complex with the monodentate ligand methyl-(2-pyridin-2-yl-ethyl)-ammonium, [ZnCl3(C8H13N2)], has been synthesized and its crystal structure determined. scirp.org The Zn(II) ion in this complex is tetracoordinated by one nitrogen atom from the organic ligand and three chloride ligands, resulting in a slightly distorted tetrahedral geometry. scirp.org The crystal packing is stabilized by a network of hydrogen bonds. scirp.org

| Metal | Ligand/Derivative | Complex Formula | Key Findings | Reference(s) |

| Manganese(II) | N-(3-methoxypropyl)-N-(pyridin-2-ylmethyl)amine | [Mn(μ-Cl)2(mppma)]n | 1D zigzag chain, weak antiferromagnetic coupling. | researchgate.net |

| Manganese(II) | N,N′-bis((pyridin-2-yl)methyl)prop-2-yn-1-amine | [Mn2(L)2X2(μ-X)2] | Dinuclear, magnetic coupling dependent on bridging halide. | rsc.org |

| Iron(II) | 2,2'-dipyridyl-N-ethylamine | [Fe(dpea)2(NCS)2] | Spin crossover behavior observed. | beilstein-journals.org |

| Ruthenium(II) | 1-methyl-1-pyridin-2-yl-ethylamine | [Ru(bpy)2(mpea)]2+ | Sequential one-electron oxidations. | researchgate.net |

| Ruthenium(II) | Tris(2-pyridylmethyl)amine | [Ru(TPA)(nitrile)2]2+ | Photocage for nitriles. | acs.org |

| Zinc(II) | (2-piperidin-1-ylethyl)-(1-pyridin-2-ylethylidene)amine | [ZnI2L], [Zn(NCS)2L] | Five-coordinate, distorted square-pyramidal geometry. | researchgate.net |

| Zinc(II) | methyl-(2-pyridin-2-yl-ethyl)-ammonium | [ZnCl3(C8H13N2)] | Tetracoordinate, distorted tetrahedral geometry. | scirp.org |

Electronic Structure and Bonding in Coordinated Systems

The electronic structure and the nature of the metal-ligand bond in complexes of this compound are crucial in determining their physical and chemical properties. A combination of spectroscopic techniques and theoretical calculations provides a detailed understanding of these aspects.

The electronic absorption spectra of transition metal complexes with this compound and its derivatives are typically characterized by a combination of ligand-centered (LC), metal-to-ligand charge transfer (MLCT), and in some cases, ligand-to-metal charge transfer (LMCT) transitions. acs.org For instance, the UV-Vis spectra of ruthenium(II) polypyridyl complexes often display intense π→π* transitions associated with the aromatic rings of the ligands in the ultraviolet region, and MLCT bands in the visible region. diva-portal.org The energy of these MLCT bands is sensitive to the nature of the ligands and the solvent polarity. sioc-journal.cn

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have proven to be powerful tools for elucidating the electronic structure and interpreting the electronic spectra of these complexes. acs.orgsioc-journal.cn For example, in a study of ruthenium complexes, TD-DFT calculations were used to assign the absorption bands to specific electronic transitions, revealing a mixture of Ru/SCN-to-quaterpyridine charge-transfer character. acs.org These calculations can also predict the geometries of the complexes with good accuracy. nih.gov

In the case of iron(II) spin crossover complexes, the electronic structure is particularly fascinating as it can be switched between high-spin and low-spin states by external stimuli. The ligand field strength is a critical parameter in determining the spin state. Ligands with stronger σ-donating and π-accepting capabilities, such as those with pyridyl donors, tend to stabilize the low-spin state by increasing the energy gap between the t2g and eg orbitals. mdpi.com The electronic influence of substituents on the ligand framework can be complex, with both inductive and mesomeric effects playing a role in modulating the ligand field strength and, consequently, the spin transition temperature. mdpi.com

The nature of the bonding between the metal and the this compound ligand can be further probed by analyzing the metal-ligand bond lengths and angles obtained from X-ray crystallography. For example, in the [ZnCl3(C8H13N2)] complex, the Zn-N bond distance is 2.0690(18) Å, which is comparable to other zinc complexes with nitrogen-donor ligands. scirp.org In iron(II) spin crossover complexes, a significant change in the metal-ligand bond lengths is observed upon spin state transition, with longer bonds in the high-spin state due to the occupation of antibonding eg* orbitals. beilstein-journals.org

The electrochemical properties of these complexes, studied by techniques such as cyclic voltammetry, provide information about the redox behavior of the metal center and the ligands. The redox potentials are influenced by the electronic properties of the ligands. For example, the Ru(II)/Ru(III) redox couple in ruthenium complexes is sensitive to the donor/acceptor properties of the coordinated ligands. researchgate.net

| Technique | Information Gained | Example Findings | Reference(s) |

| UV-Vis Spectroscopy | Electronic transitions (LC, MLCT, LMCT) | Ruthenium complexes show MLCT bands in the visible region. | acs.orgdiva-portal.org |

| DFT/TD-DFT Calculations | Optimized geometries, electronic structure, assignment of spectral bands. | Aided in assigning charge-transfer transitions in ruthenium complexes. | acs.orgsioc-journal.cnnih.gov |

| X-ray Crystallography | Bond lengths, bond angles, coordination geometry. | Determined the tetrahedral geometry of a zinc complex. | scirp.org |

| Magnetic Susceptibility | Spin state of the metal ion, magnetic coupling in polynuclear complexes. | Characterized the spin crossover behavior in iron(II) complexes. | beilstein-journals.org |

| Cyclic Voltammetry | Redox potentials of the metal and ligands. | Showed sequential one-electron oxidations in a ruthenium complex. | researchgate.net |

Advanced Applications in Catalysis and Asymmetric Synthesis

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The enantiomers of 1-Pyridin-2-yl-ethylamine (B1297585) serve as a foundational element for synthesizing more complex chiral ligands. researchgate.net These ligands coordinate to metal centers, creating a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. The bidentate nature of the 1-pyridin-2-yl-ethylamino moiety is crucial for forming stable complexes with metal catalysts. mdpi.com

Enantioselective transfer hydrogenation is a key method for producing chiral alcohols from prochiral ketones. Ligands derived from this compound have been successfully employed in this transformation. Researchers have synthesized a series of novel tridentate ligands starting from enantiomerically pure (S)- and (R)-1-(pyridin-2-yl)ethylamine. researchgate.net These ligands, featuring nitrogen and oxygen donor sites, were tested in situ with a ruthenium precursor, RuCl2(PPh3)3, for the transfer hydrogenation of acetophenone (B1666503) using isopropanol (B130326) as the hydrogen source. researchgate.netdergipark.org.tr

The effectiveness of these ligands varies with their specific structure. For instance, the secondary amine ligand (S)-2,4-di-tert-butyl-6-((1-(pyridin-2-yl)ethylamino)methyl)phenol demonstrated notable performance, achieving nearly complete conversion of acetophenone with a resulting enantiomeric excess (ee) of 47% for the corresponding (S)-1-phenylethanol. researchgate.net This work highlights the potential of tailoring the ligand structure around the this compound core to optimize both catalytic activity and enantioselectivity. researchgate.netacs.org

Table 1: Performance of this compound-derived Ligands in the Enantioselective Transfer Hydrogenation of Acetophenone

| Ligand | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) |

| (S)-2,4-di-tert-butyl-6-((1-(pyridin-2-yl)ethylamino)methyl)phenol | RuCl2(PPh3)3 / Isopropanol | ~100 | 47 |

Derivatives of this compound have also been explored as catalysts in asymmetric carbon-carbon bond-forming reactions, which are fundamental in organic synthesis.

Asymmetric Addition of Diethylzinc (B1219324): Optically active thioureas derived from (S)-1-(2-pyridyl)ethylamine have been synthesized and evaluated as organocatalysts for the enantioselective addition of diethylzinc to benzaldehyde (B42025). mdpi.comresearchgate.net This reaction produces chiral 1-phenyl-1-propanol. The thiourea (B124793) catalysts, bearing both a hydrogen-bond donating group and the Lewis basic pyridine (B92270) nitrogen, facilitate the asymmetric induction. mdpi.com While good yields were achieved, the enantiomeric excesses were generally low to moderate, indicating that while the chiral scaffold is recognized, further optimization of the catalyst structure is necessary for high stereocontrol. mdpi.comresearchgate.net

Table 2: Asymmetric Addition of Diethylzinc to Benzaldehyde Catalyzed by (S)-1-(2-pyridyl)ethylamine-derived Thioureas

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-1-phenyl-3-(1-(pyridin-2-yl)ethyl)thiourea | 75.3 | 14.5 |

| (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(1-(pyridin-2-yl)ethyl)thiourea | 80.1 | 35.2 |

| (S)-1-(naphthalen-1-yl)-3-(1-(pyridin-2-yl)ethyl)thiourea | 78.5 | 20.3 |

Asymmetric Aldol (B89426) Reaction: The same family of thiourea derivatives derived from (S)-1-(2-pyridyl)ethylamine was also tested in the asymmetric aldol condensation between 4-nitrobenzaldehyde (B150856) and acetone. mdpi.comresearchgate.net The catalysts were found to be active, but the efficiency and enantioselectivity were modest compared to other established organocatalysts. mdpi.comresearchgate.net The authors suggest that the relatively low basicity of the pyridine nitrogen atom in these specific derivatives might contribute to the limited catalytic performance. mdpi.com This finding provides valuable insight for the future design of more effective organocatalysts based on the this compound framework.

The addition of a P-H bond across a C=N double bond, known as hydrophosphonylation, is a crucial method for synthesizing α-aminophosphonates, which are important bioactive compounds. A notable application involving a this compound derivative has been reported in this area. An imine formed from (–)-(S)- or (+)-(R)-1-(2-pyridyl)ethylamine and 9-fluorenecarboxaldehyde, when combined with trimethyl aluminum, creates a bidentate N-coordinate aluminum complex. This complex has been shown to be a highly effective catalyst for the asymmetric hydrophosphonylation of aldimines. mdpi.com This demonstrates the utility of the pyridyl-ethylamino scaffold in constructing effective Lewis acid catalysts for enantioselective transformations.

Organocatalytic Applications of this compound Derivatives

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthesis. Derivatives of this compound have been investigated for their potential as organocatalysts. As discussed previously, thioureas synthesized from (S)-1-(2-pyridyl)ethylamine function as bifunctional organocatalysts. mdpi.comresearchgate.net

In these systems, the thiourea moiety acts as a hydrogen-bond donor, activating the electrophile (e.g., an aldehyde), while the pyridine nitrogen can act as a Brønsted or Lewis base to activate the nucleophile or organize the transition state. The observed asymmetric induction in model reactions like the aldol condensation and the addition of diethylzinc to benzaldehyde confirms their potential as chiral auxiliaries in organocatalysis. mdpi.comresearchgate.net However, the results also indicate that the catalytic activity of this first generation of catalysts is not yet optimal, suggesting that the electronic properties of the pyridine ring are a key factor to consider in future catalyst design. mdpi.com

Role in Metal-Catalyzed C-H Activation

Metal-catalyzed C-H activation is a powerful strategy for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering a more atom- and step-economical approach to complex molecule synthesis. sioc-journal.cn The pyridine moiety is a well-established directing group in this field; it coordinates to a transition metal center and positions the catalyst in proximity to a specific C-H bond, enabling its selective cleavage and functionalization. nih.govbeilstein-journals.org

The structural motif of this compound is highly relevant in this context. For example, the 2-(pyridin-2-yl)isopropyl (PIP) group, which is structurally analogous to the 1-pyridin-2-yl-ethyl group, has been successfully used as a directing group in palladium-catalyzed intermolecular amination of methylene (B1212753) C(sp³)–H bonds. nih.gov In such reactions, the substrate is covalently attached to the PIP-amine. The pyridine nitrogen of the directing group coordinates to the palladium catalyst, facilitating the activation of a γ-C(sp³)–H bond through the formation of a stable six-membered palladacycle intermediate. This strategy allows for the highly regioselective introduction of nitrogen-containing functional groups into aliphatic chains. The development of such directing groups, inspired by scaffolds like this compound, is expanding the toolbox for the late-stage functionalization of complex molecules. nih.govdmaiti.com

Theoretical and Computational Chemistry Studies of 1 Pyridin 2 Yl Ethylamine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 1-Pyridin-2-yl-ethylamine (B1297585) to predict a range of properties from molecular geometry to reactivity.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound by optimizing its molecular geometry. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For pyridine (B92270) derivatives, the geometry of the pyridine ring is a key focus, with calculations confirming its aromatic and planar nature. wu.ac.thresearchgate.net

A critical aspect of DFT studies is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and stability. nih.govmaterialsciencejournal.org A smaller energy gap suggests higher reactivity. mdpi.com In pyridine-containing compounds, the electronic densities of HOMO and LUMO orbitals are often delocalized over the aromatic ring, indicating that this part of the molecule is central to its electron-donating and accepting capabilities. researchgate.net

| Parameter | Description | Typical Value / Observation |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating character. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting character. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A low value (e.g., < 4 eV) suggests high chemical reactivity. mdpi.com |

| Dipole Moment | Measure of molecular polarity | Influences intermolecular interactions and solubility. |

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and, crucially, transition states. By calculating the energies of these species, an energetic profile for the reaction can be constructed, revealing the activation energy barriers that govern the reaction rate.

For systems involving pyridine derivatives, DFT has been used to study various reaction mechanisms, such as the hydrolysis of related imine compounds. mdpi.com In such studies, calculations can determine the activation barrier for key steps, like hydration, and reveal the role of specific structural features, such as the pyridine nitrogen, in facilitating the reaction. mdpi.com Another application is modeling the adsorption mechanism of pyridine molecules onto metal surfaces, where DFT can predict the most stable adsorption geometries and calculate the interaction energies. mdpi.com These theoretical investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

Understanding intermolecular interactions is key to predicting the macroscopic properties of materials, such as crystal packing and solubility. DFT, particularly when augmented with dispersion corrections (like DFT-D3), is adept at calculating these non-covalent forces.

A significant application of this methodology is in the study of chiral resolution. A novel method for the chiral separation of racemic 1-(pyridin-2-yl)ethylamine was investigated using DFT-D3 calculations to understand the energetics of its fractional crystallization. dntb.gov.uarsc.org In this process, the racemic amine is converted into diastereomeric zinc complexes. The spontaneous separation of these diastereomers into pure crystals was explained by comparing the cohesive energies (Ecoh) of the diastereopure crystals versus a hypothetical crystal of the diastereomeric mixture. rsc.org The calculations showed that the cohesive energy of the pure, single-diastereomer crystals was significantly lower (more favorable) than that of the mixed-diastereomer crystal, providing a thermodynamic rationale for the successful chiral resolution. rsc.org

| Crystal System | Description | Calculated Cohesive Energy (Ecoh) (kcal/mol) |

|---|---|---|

| RE-PIC-Zn | Diastereopure Crystal | -67.9 |

| SE-PIC-Zn | Diastereopure Crystal | -67.6 |

| Mixture | Hypothetical Diastereomeric Mixture Crystal | -64.4 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. mdpi.com

For a molecule like this compound, MD simulations can be used to study:

Conformational Dynamics: How the molecule flexes and changes its shape in solution.

Solvation: The structure and dynamics of solvent molecules (e.g., water) around the solute.

Interactions with other molecules: The process of binding or complexation with other species, such as metal ions or biological macromolecules. iaea.org

For example, MD simulations have been performed on poly-pyridine systems to understand their complexation with lanthanide ions in aqueous solutions. iaea.org Such simulations can reveal the stability of the complex, the coordination geometry, and the role of solvent molecules in the binding process. Similarly, MD has been used to study the adsorption of pyridine derivatives on surfaces, showing how the molecules orient themselves in a nearly parallel fashion to maximize interaction. mdpi.com

Docking Studies for Molecular Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger protein receptor. This method is instrumental in drug discovery and molecular biology for understanding molecular recognition. derpharmachemica.com

Docking studies involving pyridine-based ligands are common. The process involves placing the ligand (e.g., this compound or a derivative) into the binding site of a target protein and evaluating the fit using a scoring function. This function estimates the binding affinity, often expressed in kcal/mol, with more negative scores indicating stronger binding. dergipark.org.tr

These studies can identify key intermolecular interactions, such as hydrogen bonds, π-alkyl, and π-anion interactions between the ligand and the protein's amino acid residues. dergipark.org.trresearchgate.net For instance, docking studies on pyridine-based imine compounds with the D2 Dopamine receptor have been performed to predict binding energies and interaction modes, providing insights into their potential biological activity. dergipark.org.tr

| Compound Type | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Pyridine-based imine | D2 Dopamine Receptor (6CM4) | -7.07 | dergipark.org.tr |

| Triphenylamine-linked pyridine | VEGFR-2 Kinase (2ITO) | -8.19 | researchgate.net |

| Triphenylamine-linked pyridine | Tubulin (2A4L) | -9.35 | researchgate.net |

Spectroscopic Property Simulations (e.g., IR, NMR)

Computational methods, particularly DFT, are widely used to simulate the spectroscopic properties of molecules. These simulations provide theoretical spectra that can be compared with experimental data to aid in structural elucidation and the assignment of spectral bands. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. The resulting theoretical IR spectrum helps assign the bands observed in an experimental spectrum to specific molecular motions, such as N-H stretching, C=N stretching of the pyridine ring, or CH2 bending. nih.gov Calculated frequencies are often multiplied by a scaling factor to correct for approximations in the theoretical model and improve agreement with experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method, typically used within a DFT framework, is effective for calculating the NMR chemical shifts (¹H and ¹³C) of molecules. wu.ac.th By comparing the calculated chemical shifts with the experimental spectrum, chemists can confidently assign each signal to a specific nucleus in the molecule, confirming its structure.

This synergy between computational simulation and experimental spectroscopy is a powerful approach for the unambiguous characterization of molecules like this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Pyridin-2-yl-ethylamine (B1297585) in solution. Both ¹H and ¹³C NMR provide detailed information about the molecule's atomic connectivity and chemical environment.

In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct signals. The four protons on the pyridine (B92270) ring are chemically non-equivalent and appear in the aromatic region (typically δ 7.0-8.5 ppm), showing complex splitting patterns due to spin-spin coupling. The methine (CH) proton adjacent to the chiral center would appear as a quartet, split by the neighboring methyl and amino protons. The three protons of the methyl (CH₃) group would resonate as a doublet, split by the single methine proton. The two protons of the amine (NH₂) group may appear as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon framework. libretexts.org The molecule contains seven unique carbon atoms, which would result in seven distinct signals. The five carbons of the pyridine ring would resonate in the downfield region (δ 120-160 ppm), characteristic of aromatic carbons. oregonstate.edu The two aliphatic carbons of the ethylamine (B1201723) side chain would appear in the upfield region. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms. docbrown.info

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H | Pyridine-H (4 positions) | 7.0 - 8.5 | Multiplet | Aromatic region, complex coupling. |

| ¹H | CH (methine) | ~4.0 | Quartet (q) | Split by CH₃ and NH₂ protons. |

| ¹H | NH₂ (amine) | Variable (broad) | Singlet (s) | Chemical shift is concentration and solvent dependent. |

| ¹H | CH₃ (methyl) | ~1.4 | Doublet (d) | Split by the single CH proton. |

| ¹³C | Pyridine-C (5 positions) | 120 - 160 | - | Aromatic carbons, including one attached to the side chain. |

| ¹³C | CH (methine) | ~55 | - | Aliphatic carbon attached to two nitrogen atoms (in effect). |

| ¹³C | CH₃ (methyl) | ~25 | - | Aliphatic carbon. |

Mass Spectrometry (MS) Techniques (e.g., GC-MS, ESI-MS/MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) are commonly used.

The molecular formula of this compound is C₇H₁₀N₂, corresponding to a molecular weight of approximately 122.17 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecule would form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 122. Due to the presence of two nitrogen atoms, this molecular ion peak adheres to the nitrogen rule, having an even m/z value. whitman.edu

The fragmentation of the molecular ion is predictable and provides structural information. The predominant fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu

Key fragmentation pathways include:

Loss of a methyl radical (•CH₃): Alpha-cleavage can lead to the loss of the methyl group, resulting in a stable, resonance-delocalized fragment ion at m/z 107. This is often a prominent peak in the spectrum.

Cleavage of the ethylamine side chain: The bond between the chiral carbon and the pyridine ring can break, leading to the formation of a fragment corresponding to the ethylamine cation [CH(NH₂)CH₃]⁺ at m/z 44.

Table 2: Proposed Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula | Notes |

| 122 | Molecular Ion | [C₇H₁₀N₂]⁺˙ | Parent ion. |

| 107 | [M - CH₃]⁺ | [C₆H₇N₂]⁺ | Result of α-cleavage, loss of a methyl radical. |

| 80 | Pyridinium-type ion | [C₅H₆N]⁺ | Fragmentation involving the pyridine ring. |

| 44 | Ethylamine cation | [C₂H₆N]⁺ | Cleavage of the bond between the side chain and the pyridine ring. |

X-ray Crystallography for Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. For this compound, this technique can provide unambiguous information on bond lengths, bond angles, and the conformation of the molecule. While a crystal structure for the free amine may be challenging to obtain, it readily acts as a ligand, forming crystalline coordination complexes with various metal ions. researchgate.net

When this compound acts as a ligand, it typically coordinates to a metal center in a bidentate fashion through the pyridine nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. nih.gov X-ray analysis of such complexes reveals the coordination geometry around the metal center (e.g., octahedral, tetrahedral, or square planar) and the precise structural parameters of the coordinated ligand. mdpi.commdpi.com This information is critical for understanding the steric and electronic effects of the ligand in the context of coordination chemistry. For instance, studies on related pyridine-ligated metal complexes have detailed the metal-nitrogen bond distances and the geometry imposed by the chelate ring. nih.govmdpi.com

Table 3: Representative Crystallographic Data for a Metal Complex with a Pyridine-Amine Ligand

| Parameter | Description | Typical Value/Observation |

| Crystal System | The symmetry of the unit cell. | Monoclinic, Orthorhombic, etc. mdpi.com |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c, C2/c mdpi.commdpi.com |

| Coordination Number | Number of atoms bonded to the central metal ion. | 4, 5, or 6 are common. nih.gov |

| Coordination Geometry | The spatial arrangement of ligands around the metal. | Distorted tetrahedral, Octahedral. mdpi.com |

| M-N (pyridine) Bond Length | Distance between the metal and the pyridine nitrogen. | ~2.0 - 2.2 Å |

| M-N (amine) Bond Length | Distance between the metal and the amino nitrogen. | ~2.1 - 2.3 Å |

| N-M-N Bite Angle | The angle formed by the two coordinating nitrogen atoms and the metal. | ~80-90° for a five-membered chelate ring. |

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Assessment

Given that this compound possesses a chiral center at the carbon atom bearing the amino group, it exists as a pair of enantiomers. chemicalbook.com High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and effective technique for separating these enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a sample. mdpi.comnih.govphenomenex.com

The separation relies on the differential, transient diastereomeric interactions between the two enantiomers and the chiral selector immobilized on the stationary phase. For the separation of chiral amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective. researchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and an alcohol modifier (e.g., isopropanol), is crucial for achieving optimal resolution. researchgate.net Acidic or basic additives are often included to improve peak shape and selectivity. chromatographyonline.com By comparing the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated, which is a critical quality attribute. nih.gov

Table 4: Typical Conditions for Chiral HPLC Separation of Amines

| Parameter | Description | Typical Conditions |

| Column | Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® series), Cyclofructan-based. mdpi.comchromatographyonline.com |

| Mobile Phase | Eluent used for separation. | Normal Phase: Hexane/Isopropanol (B130326) (IPA) or Ethanol (EtOH). researchgate.net |

| Additives | Used to improve peak shape and resolution. | Trifluoroacetic acid (TFA), Diethylamine (DEA). chromatographyonline.com |

| Flow Rate | The speed of the mobile phase. | 0.5 - 1.5 mL/min. |

| Detection | Method for detecting the separated compounds. | UV Absorbance (typically at 254 nm for the pyridine ring). |

Electrochemical Analysis of Redox Transformations

Electrochemical methods, such as cyclic voltammetry (CV), are powerful for investigating the redox properties of this compound. sathyabama.ac.in These techniques probe the oxidation and reduction processes of the molecule, providing insights into its electronic structure and reactivity. The compound has two potentially electroactive sites: the pyridine ring and the primary amine group.

The pyridine ring can undergo reduction at negative potentials. rsc.org The primary amine group can be oxidized, though this often occurs at relatively high positive potentials and can be an irreversible process. researchgate.net When this compound acts as a ligand in a metal complex, its electrochemical behavior is significantly altered. The CV of such a complex will display redox waves corresponding to the metal center (e.g., M²⁺/M³⁺ or M²⁺/M¹⁺) as well as ligand-centered redox processes. analis.com.my The coordination to the metal typically shifts the ligand's redox potentials, reflecting the electronic interaction between the metal and the ligand. mdpi.com Analysis of the cyclic voltammogram can determine formal redox potentials (E₁/₂), assess the reversibility of the electron transfer processes, and provide information on the stability of the resulting oxidized or reduced species. nih.gov

Table 5: Electrochemical Parameters from Cyclic Voltammetry for Related Pyridine-Metal Complexes

| Complex Type | Redox Process | Potential (V vs. ref) | Characteristics |

| Co(II)-polypyridine | Co(II) → Co(III) | +0.5 to +1.0 | Quasi-reversible metal-centered oxidation. nih.gov |

| Co(II)-polypyridine | Co(II) → Co(I) | -1.0 to -1.5 | Reversible metal-centered reduction. nih.gov |

| Cu(II)-pyridine | Cu(II) → Cu(I) | -0.4 to -0.8 | Quasi-reversible metal-centered reduction. analis.com.my |

| Free Pyridine Ligand | Ligand Reduction | < -1.5 | Often an irreversible ligand-centered process. nih.gov |

Note: Potentials are representative and vary significantly with the specific metal, ligand structure, solvent, and reference electrode used.

Interdisciplinary Research Directions and Potential Applications

Design and Synthesis of Bioactive Scaffolds